Product packaging for Adiphenine-d4 Hydrochloride(Cat. No.:)

Adiphenine-d4 Hydrochloride

Cat. No.: B1158584
M. Wt: 351.9
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Isotopic Labeling in Chemical Biology and Pharmacology

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.comcreative-proteomics.com This substitution, while minimally altering the chemical properties of the molecule, allows researchers to trace the compound's journey through biological systems. musechem.comwikipedia.org The most commonly used stable isotopes in pharmaceutical research are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.com The labeled molecules can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which distinguish them based on mass differences or altered magnetic properties. wikipedia.orgmetwarebio.com This ability to track molecules provides invaluable insights into their absorption, distribution, metabolism, and excretion (ADME) within an organism. musechem.com

Strategic Role of Deuteration in Mechanistic Investigations and Pharmacokinetic Studies

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has become a significant strategy in pharmaceutical research. snnu.edu.cnnih.gov This is primarily due to the kinetic isotope effect (KIE), where the increased mass of deuterium can slow down the rate of chemical reactions in which a carbon-hydrogen bond is broken. nih.govxmu.edu.cn This effect is particularly relevant in studying the metabolism of drugs, which often involves the cleavage of C-H bonds by cytochrome P450 (CYP) enzymes. plos.org

By strategically placing deuterium at metabolically vulnerable sites, researchers can retard the drug's breakdown, potentially leading to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life. snnu.edu.cnnih.gov This approach can also shed light on the specific mechanisms of drug metabolism and help in understanding the formation of metabolites. xmu.edu.cnplos.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the successful application of this strategy to enhance a drug's therapeutic properties. nih.govxmu.edu.cn

Contextual Overview of Adiphenine (B1664378) and its Deuterated Analogues in Research

Adiphenine is recognized as an anticholinergic agent and a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs). synzeal.commedchemexpress.com It was initially introduced as a spasmolytic agent to relieve smooth muscle spasms in the gastrointestinal and urinary tracts. ncats.ioontosight.ai Its mechanism of action involves blocking the effects of acetylcholine, a key neurotransmitter. synzeal.comontosight.ai

The deuterated analogue, Adiphenine-d4 Hydrochloride, serves as a labeled internal standard in research. pharmaffiliates.comlabmix24.com The "d4" designation indicates that four hydrogen atoms in the diethylaminoethyl group have been replaced with deuterium. This isotopic labeling is crucial for quantitative analysis in pharmacokinetic studies, allowing for precise measurement of the parent drug in biological samples.

Historical Trajectory of Anticholinergic Compound Research and Methodological Advancements

The study of anticholinergic compounds dates back to the late 19th century with the discovery of their effectiveness in treating conditions like Parkinson's disease. nih.gov This led to further research and the understanding of the cholinergic system's nicotinic and muscarinic branches. nih.gov Over the years, the development of anticholinergic drugs has seen significant advancements, with agents like pirenzepine (B46924) being used for gastric ulcers and others for conditions such as chronic obstructive pulmonary disease and overactive bladder. nih.gov

However, concerns about the cognitive side effects of anticholinergic drugs, particularly in the elderly, have also grown. nih.govresearchgate.netconsultant360.com This has spurred further research into the mechanisms of these drugs and the development of more targeted therapies with fewer adverse effects. Methodological advancements, including the use of deuterated compounds like this compound, have become instrumental in these modern investigations, allowing for more precise and detailed studies of drug action and metabolism. xmu.edu.cn

Properties

Molecular Formula

C₂₀H₂₂D₄ClNO₂

Molecular Weight

351.9

Synonyms

α-Phenylbenzeneacetic Acid 2-(Diethylamino)ethyl-d4 Ester Hydrochloride;  Diphenylacetic Acid 2-(Diethylamino)ethyl-d4 Ester Hydrochloride;  2-Diethylaminoethyl-d4 Diphenylacetate Hydrochloride;  Adifenin-d4 Hydrochloride;  Adiphen-d4 Hydrochloride;  Difa

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterium Incorporation

Precursor-Based Deuteration Strategies in Organic Synthesis

Precursor-based strategies involve the synthesis of the target molecule using starting materials that already contain deuterium (B1214612) at the desired positions. researchgate.netrsc.org This approach offers precise control over the location and number of deuterium atoms incorporated into the final structure. nih.gov

Multistep Synthesis from Commercially Available Deuterated Reagents

The synthesis of Adiphenine-d4 Hydrochloride can be strategically planned from commercially available deuterated reagents. The structure of Adiphenine (B1664378), 2-(Diethylamino)ethyl 2,2-diphenylacetate, indicates that the four deuterium atoms are located on the ethyl bridge connecting the ester oxygen and the amine nitrogen. Therefore, a logical deuterated precursor would be 2-(diethylamino)ethanol-1,1,2,2-d4.

For instance, the synthesis could begin with a deuterated two-carbon synthon which is then elaborated to form the required 2-(diethylamino)ethanol-d4 precursor. This method ensures high isotopic purity at specific locations, limited only by the purity of the initial deuterated source material. google.com

Table 1: Overview of Precursor-Based Synthesis Approach

StepDescriptionKey ReagentsAdvantageDisadvantage
1 Synthesis of Deuterated Precursor (e.g., 2-(diethylamino)ethanol-d4)LiAlD₄, D₂/Catalyst, Deuterated SolventsHigh regioselectivity and isotopic enrichment.Can involve multiple synthetic steps, potentially lowering overall yield.
2 Esterification2,2-Diphenylacetic acid, DCC, EDCStandard, well-established reaction.Requires purification to remove coupling agents and byproducts.
3 Salt FormationHClStraightforward conversion to the hydrochloride salt.Final product requires careful purification and drying.

Regioselective Deuterium Introduction Techniques

Regioselectivity is a cornerstone of modern synthetic chemistry, ensuring that reactions occur at a specific site within a molecule. In the context of synthesizing a precursor for Adiphenine-d4, regioselective techniques are crucial for placing the deuterium atoms exclusively on the ethyl bridge.

Methods for achieving this include the use of directing groups that steer a catalyst to a specific C-H bond for activation and subsequent deuteration. acs.org For example, a temporary directing group could be placed on a precursor molecule to facilitate the deuteration of the adjacent methylene (B1212753) groups before being removed.

Another approach is the reduction of specific functional groups with deuterated reagents. For example, the reduction of an α-amino ester to an amino alcohol using a reagent like LiAlD₄ is a highly regioselective method for introducing four deuterium atoms, two on each carbon of the resulting ethanolamine (B43304) backbone. This ensures that the deuterium is incorporated precisely where needed for the final Adiphenine-d4 structure.

Direct Hydrogen Isotope Exchange (HIE) Approaches for Deuterated Compounds

Direct Hydrogen Isotope Exchange (HIE) represents a more atom-economical and often more efficient strategy for deuteration. researchgate.net These methods involve the direct replacement of protium (B1232500) (¹H) with deuterium (²H) on a fully formed substrate, in this case, Adiphenine. researchgate.netwikipedia.org This "late-stage" functionalization is highly valuable in pharmaceutical research as it avoids the need for a complete re-synthesis of the molecule. princeton.eduprinceton.edu

Acid/Base-Catalyzed Deuterium Exchange

Acid- or base-catalyzed HIE reactions are among the traditional methods for deuterium incorporation. nih.govacs.org The mechanism typically involves the generation of a reactive intermediate that can be quenched by a deuterium source, such as deuterium oxide (D₂O). nih.govosti.gov

Base-Catalyzed Exchange: This method is effective for protons that are sufficiently acidic, such as those alpha to a carbonyl group, through an enolization mechanism. nih.gov For Adiphenine, the C-H bonds on the ethyl bridge are not activated by the adjacent ester or amine groups to a degree that would make them readily exchangeable under mild basic conditions. Stronger bases and harsher conditions (e.g., high temperatures) might be required, which could risk decomposition of the ester functionality. acs.orgnih.gov

Acid-Catalyzed Exchange: Acid-catalyzed exchange typically proceeds via electrophilic substitution and is most common for aromatic C-H bonds. osti.gov The aliphatic C-H bonds in Adiphenine's ethyl groups are not susceptible to this type of exchange under typical acidic conditions.

Therefore, while simple, acid/base-catalyzed HIE is generally not a suitable method for the specific deuteration pattern required for Adiphenine-d4.

Transition Metal-Catalyzed Deuteration

Transition metal catalysis is a powerful and widely used tool for direct HIE reactions, offering high efficiency and selectivity under relatively mild conditions. nih.govthieme-connect.com Catalysts based on iridium, ruthenium, rhodium, and palladium are capable of activating otherwise inert C-H bonds. scielo.org.mxnih.govacs.org

For Adiphenine, the amine or ester functional groups could act as directing groups, guiding a metal catalyst to the C-H bonds on the adjacent ethyl bridge. nih.gov Iridium complexes, such as those developed by Crabtree and Kerr, are particularly effective for directing HIE at positions proximal to coordinating functional groups like amides and amines. nih.gov The reaction typically uses D₂O or D₂ gas as the deuterium source. nih.gov This approach could potentially allow for the direct conversion of Adiphenine to Adiphenine-d4 with high isotopic incorporation at the desired positions. mdpi.com

Table 2: Comparison of Direct HIE Methodologies

MethodologyCatalysts/ReagentsDeuterium SourceKey AdvantagesKey Limitations
Acid/Base-Catalyzed Strong acids (D₂SO₄), Strong bases (NaOD)D₂OSimple, inexpensive reagents.Lacks selectivity for aliphatic C-H; requires harsh conditions.
Transition Metal-Catalyzed Iridium, Ruthenium, Palladium complexesD₂O, D₂ gasHigh selectivity, mild conditions, high functional group tolerance.Catalyst can be expensive; potential for competing side reactions.
Photocatalytic Photoredox catalysts (e.g., Iridium, Ruthenium polypyridyls), HAT catalystsD₂OExtremely mild conditions (visible light), high functional group tolerance.Can lack regioselectivity without directing groups; potential for racemization at chiral centers.

Photocatalytic Deuteration Methodologies

Photocatalytic deuteration has recently emerged as a mild and efficient method for HIE. rsc.org This technique utilizes visible light to excite a photocatalyst, which then initiates a process to achieve deuteration. nih.gov A common mechanism involves the merger of photoredox catalysis with hydrogen atom transfer (HAT) catalysis. princeton.edunih.gov

In this process, an excited photocatalyst can oxidize or reduce a substrate or a HAT catalyst, leading to the formation of a substrate radical. nih.gov This radical can then be trapped by a deuterium source, such as D₂O, to incorporate deuterium. rti.org For Adiphenine, this methodology could be particularly effective for deuterating the C-H bonds alpha to the nitrogen atom. The process is often highly tolerant of various functional groups and can be performed at room temperature, preserving the integrity of the complex molecule. princeton.edunih.gov

Purification and Purity Assessment for Stable Isotope-Labeled Reference Materials

The utility of this compound as an internal standard is directly proportional to its chemical and isotopic purity. Therefore, rigorous purification and comprehensive purity assessment are critical steps following its synthesis.

Purification:

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of stable isotope-labeled compounds. This method allows for the separation of the desired deuterated compound from non-deuterated or partially deuterated analogues, as well as from any other process-related impurities. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best possible separation.

Purity Assessment:

A multi-technique approach is essential for the thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is used to determine the chemical purity of the compound. This analysis identifies and quantifies any non-related chemical impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of the labeled compound. By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the d4-labeled species compared to d0, d1, d2, and d3 species can be accurately determined. This provides a quantitative measure of the isotopic purity.

The following table summarizes the key analytical techniques used for the purity assessment of this compound:

Analytical TechniqueParameter AssessedTypical Acceptance Criteria
HPLC-UV/MS Chemical Purity≥98%
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity (d4 enrichment)≥98%
¹H NMR Spectroscopy Structural Confirmation & Isotopic IncorporationConforms to structure; significant signal reduction at labeled positions.
²H NMR Spectroscopy Position of Deuterium LabelsSignals correspond to the expected deuterated positions.

Sophisticated Analytical Techniques for Adiphenine D4 Hydrochloride Characterization and Quantification

Chromatographic Separations in Deuterated Compound Analysis

Chromatographic techniques are fundamental to the separation and analysis of deuterated compounds, enabling their distinction from their non-deuterated counterparts and other matrix components. The subtle differences in physicochemical properties introduced by deuterium (B1214612) labeling can influence chromatographic behavior, necessitating meticulous method development.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and high resolution. For Adiphenine-d4 Hydrochloride, a reverse-phase HPLC (RP-HPLC) method, analogous to that used for the non-deuterated compound, can be effectively developed and optimized. sielc.com

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation, peak shape, and sensitivity. A typical starting point would be a C18 column, favored for its hydrophobic interaction with the diphenylacetate moiety of the Adiphenine (B1664378) molecule. The mobile phase composition is critical; a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly employed. The pH of the aqueous phase is adjusted to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention times. For Adiphenine, a tertiary amine, a slightly acidic pH is generally preferred to ensure its existence as a protonated species.

Isotope effects in HPLC are generally small but can sometimes lead to partial separation of the deuterated and non-deuterated analogs. This phenomenon, if present, must be accounted for, especially in quantitative analyses where co-elution is assumed. Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Adiphenine Hydrochloride itself is not sufficiently volatile for direct GC analysis due to its salt form and high molecular weight, derivatization can be employed to enhance its volatility. However, the primary application of GC in the context of this compound is often in conjunction with mass spectrometry (GC-MS) for specific quantitative applications, particularly in complex biological matrices after appropriate sample preparation, including extraction and derivatization.

The analysis of deuterated compounds by GC-MS can sometimes be complicated by isotopic effects on fragmentation patterns and retention times. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts. nih.gov This chromatographic shift, known as the "isotope effect," is generally small but needs to be considered during method development, especially when using the deuterated compound as an internal standard for the quantification of the non-deuterated analog.

Advanced Spectroscopic Modalities for Structural Elucidation and Tracer Studies

Spectroscopic techniques provide invaluable information regarding the molecular structure, isotopic purity, and metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly powerful for confirming the position and extent of deuterium incorporation in isotopically labeled compounds. Both ¹H NMR and ²H (Deuterium) NMR can be utilized for the characterization of this compound.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group adjacent to the ester oxygen will be absent or significantly diminished, confirming the d4 labeling at these positions. The integration of the remaining proton signals relative to a known internal standard can provide a preliminary assessment of isotopic enrichment.

For a more direct and accurate determination of deuterium incorporation, ²H NMR spectroscopy is employed. sigmaaldrich.com This technique directly observes the deuterium nuclei, providing a distinct signal for the deuterated positions. Quantitative NMR (qNMR) methods can be applied to both ¹H and ²H spectra to precisely determine the isotopic purity and the exact location of the deuterium atoms within the molecule. wiley.comnih.gov

Table 2: Predicted ¹H NMR and ²H NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)
¹HPhenyl (Ar-H)7.20 - 7.40 (m)
¹HMethine (CH)5.10 (s)
¹HMethylene (B1212753) (NCH₂) of Diethylamino3.20 (q)
¹HMethyl (CH₃) of Diethylamino1.25 (t)
²HMethylene (CD₂) adjacent to Ester Oxygen~ 4.50
²HMethylene (CD₂) adjacent to Nitrogen~ 2.90

Note: Predicted shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Metabolic Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of a compound. For this compound, MS is crucial for confirming the mass increase due to deuterium incorporation and for assessing isotopic purity. The molecular ion peak in the mass spectrum of Adiphenine-d4 will be shifted by +4 m/z units compared to the non-deuterated Adiphenine.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition and the presence of the four deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of this compound can provide additional confirmation of the location of the deuterium labels, as fragments containing the deuterated ethyl group will also show a +4 m/z shift.

In metabolic profiling studies, MS is used to track the fate of this compound in biological systems. The distinct mass of the deuterated compound allows it to be easily distinguished from endogenous molecules and its non-deuterated counterpart, facilitating the identification and quantification of its metabolites.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that utilizes a stable isotope-labeled compound as an internal standard. researchgate.net this compound is ideally suited for use as an internal standard in IDMS assays for the quantification of Adiphenine in biological samples.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to the sample containing the analyte of interest (Adiphenine). After sample preparation and analysis by LC-MS or GC-MS, the ratio of the signal from the analyte to the signal from the internal standard is measured. Since the labeled standard behaves nearly identically to the analyte during sample processing and ionization, any sample loss or matrix effects will affect both compounds equally, leading to a highly accurate and precise quantification.

The selection of specific precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the IDMS method.

Table 3: Representative Mass Spectrometry Data for Adiphenine and Adiphenine-d4

CompoundPrecursor Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)
Adiphenine312.2167.1, 100.1, 86.1
Adiphenine-d4316.2167.1, 104.1, 90.1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are powerful techniques employed for the qualitative analysis and structural elucidation of pharmaceutical compounds. For this compound, these methods provide valuable information regarding its functional groups and chromophoric properties.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of Adiphenine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its molecular structure. The introduction of deuterium atoms in the ethyl group is anticipated to cause a shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated adiphenine, which can be a distinguishable feature in the spectrum.

Key functional groups of Adiphenine and their expected IR absorption ranges include:

C=O (Ester Carbonyl): A strong absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the ester functional group.

C-O (Ester): Stretching vibrations for the C-O bond of the ester are typically observed in the 1300-1000 cm⁻¹ region.

Aromatic C=C: The presence of two phenyl rings would result in multiple absorption bands in the 1600-1450 cm⁻¹ range.

Aromatic C-H: Stretching vibrations for the aromatic C-H bonds are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H: Stretching vibrations for the aliphatic C-H bonds in the diethylamino group would appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C-N (Amine): The C-N stretching vibration of the tertiary amine is expected to be in the 1250-1020 cm⁻¹ region.

C-D: The C-D stretching vibrations from the deuterated ethyl group are expected at a lower frequency (around 2200-2100 cm⁻¹) compared to the corresponding C-H vibrations.

The identification of these characteristic peaks in an IR spectrum can confirm the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The Adiphenine molecule contains two phenyl rings, which act as the primary chromophores. The UV spectrum of a compound is characterized by its wavelength of maximum absorption (λmax). For Adiphenine hydrochloride, the presence of the benzene (B151609) rings is expected to result in absorption bands in the UV region. The specific λmax is influenced by the solvent used for the analysis.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic Technique Feature Expected Range/Value
Infrared (IR) Spectroscopy C=O (Ester) Stretch 1750-1735 cm⁻¹
Aromatic C=C Stretch 1600-1450 cm⁻¹
C-D Stretch ~2200-2100 cm⁻¹
UV-Vis Spectrophotometry λmax (in a suitable solvent) Expected in the UV region, similar to Adiphenine HCl

Development and Validation of Bioanalytical Methods for Research Applications

The quantification of this compound in biological matrices is critical for its use in research, particularly when it serves as an internal standard (IS) for the quantification of the non-deuterated Adiphenine. The development and validation of a robust bioanalytical method are essential to ensure the accuracy, precision, and reliability of the analytical data. gmp-compliance.orgeuropa.eu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity and selectivity. rfppl.co.injchps.com

Method Development

The development of a bioanalytical method for this compound involves several key steps:

Selection of Analytical Technique: LC-MS/MS is the method of choice for quantifying small molecules in complex biological fluids like plasma or urine. rfppl.co.injchps.com It offers superior sensitivity and selectivity compared to other techniques.

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte from other components in the extracted sample before it enters the mass spectrometer. Key parameters to optimize include the choice of the stationary phase (column), mobile phase composition, flow rate, and gradient elution profile.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. The increased mass of the deuterated standard (+4 amu) allows for its clear differentiation from the non-deuterated analyte.

Method Validation

Once a bioanalytical method is developed, it must be rigorously validated to demonstrate its reliability for the intended application. gmp-compliance.orgeuropa.eu The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmp-compliance.orgeuropa.eu Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the relative standard deviation (RSD).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

This compound is an ideal internal standard for the quantification of Adiphenine in biological samples. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects. researchgate.netnih.gov The mass difference ensures that it does not interfere with the measurement of the analyte.

Table 2: Key Parameters for Bioanalytical Method Validation

Validation Parameter Description Acceptance Criteria (Typical)
Accuracy Closeness of determined value to the nominal value. Within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability of measurements. Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Selectivity No significant interference at the retention time of the analyte and IS. Response in blank samples should be <20% of LLOQ.
LLOQ Lowest quantifiable concentration. Signal-to-noise ratio ≥ 5; accuracy and precision criteria met.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term). Concentration change within ±15% of the initial value.

Mechanistic Investigations at the Molecular and Cellular Levels

Detailed Examination of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Adiphenine (B1664378) is recognized as an antagonist of nicotinic acetylcholine receptors (nAChRs). caymanchem.com Its interactions are crucial for understanding its pharmacological profile, particularly its effects on the nervous system. Recent studies have focused on quantifying its binding to various nAChR subtypes and elucidating the nature of its inhibitory action. caymanchem.comnih.gov

Research has quantified the inhibitory potency of Adiphenine across several nAChR subtypes. In vitro studies have determined its half-maximal inhibitory concentrations (IC50) and binding affinities (Ki), demonstrating a degree of selectivity. Adiphenine acts as an antagonist with IC50 values of 1.8 µM for the α3β4 subtype, 3.7 µM for the α4β2 subtype, and 6.3 µM for the α4β4 subtype. caymanchem.com This demonstrates a preferential, albeit moderate, inhibition of the α3β4 receptor subtype over the α4-containing subtypes. The deuterated form, Adiphenine-d4 Hydrochloride, is primarily utilized in research settings as an internal standard, where its binding affinity is assumed to be nearly identical to the non-deuterated parent compound.

Table 1: Adiphenine Binding Affinities for nAChR Subtypes

Receptor Subtype Binding Affinity (IC50)
α3β4 1.8 µM
α4β2 3.7 µM
α4β4 6.3 µM

The mechanism by which Adiphenine inhibits nAChR function is characterized as non-competitive. caymanchem.com Unlike competitive antagonists that bind directly to the acetylcholine binding site, non-competitive inhibitors (NCIs) bind to a different, allosteric site on the receptor or within the ion channel pore itself. nih.gov This mode of action means that Adiphenine can inhibit receptor function even in the presence of high concentrations of the agonist, acetylcholine. By binding to an allosteric site, NCIs induce a conformational change in the receptor that prevents the ion channel from opening or conducting ions, thereby blocking neuronal transmission mediated by nAChRs. nih.gov This mechanism is consistent with the actions of some local anesthetics, a class of drugs to which Adiphenine is related. caymanchem.com

Probing Muscarinic Acetylcholine Receptor (mAChR) Binding Dynamics

In addition to its effects on nAChRs, Adiphenine is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). caymanchem.comrsc.org These G protein-coupled receptors are distinct from the ligand-gated ion channel nAChRs and mediate a wide range of parasympathetic functions. mhmedical.com

The binding affinity of Adiphenine for the general mAChR population has been determined, with a Ki value of 0.44 µM. caymanchem.com This indicates a higher affinity for muscarinic receptors compared to nicotinic subtypes. As an antagonist, Adiphenine occupies the receptor's binding site, physically blocking the endogenous ligand acetylcholine from binding and activating the receptor. mhmedical.com This blockade prevents the receptor from initiating its characteristic intracellular signaling cascades, leading to the compound's anticholinergic and antispasmodic effects. caymanchem.com The dynamics of this interaction involve the rates of association and dissociation of Adiphenine from the receptor, which collectively determine its potency and duration of action at mAChRs.

Research into Intracellular Signaling Pathway Modulation

The antagonism of nAChRs and mAChRs by Adiphenine directly translates to the modulation of their respective downstream intracellular signaling pathways. By blocking these receptors, Adiphenine prevents the initiation of signaling cascades normally triggered by acetylcholine.

Muscarinic Receptor Pathways : mAChRs are coupled to G-proteins that influence key signaling molecules. M1, M3, and M5 receptors typically activate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). frontiersin.org Conversely, M2 and M4 receptors inhibit adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). frontiersin.orgfrontiersin.org By acting as an antagonist, Adiphenine blocks these G-protein-mediated events, thereby inhibiting calcium mobilization and preventing the decrease in cAMP levels that would normally occur upon receptor activation.

Nicotinic Receptor Pathways : While nAChRs are primarily ion channels, their activity can influence intracellular signaling. For example, calcium influx through nAChRs can trigger calcium-dependent signaling cascades, including the activation of mitogen-activated protein kinases (MAPK). nih.gov Adiphenine's inhibition of nAChR ion flux would consequently block these downstream calcium-mediated signaling events.

Investigation of Kinetic Isotope Effects (KIEs) on Receptor Binding and Enzymatic Processes

The defining feature of this compound is the replacement of four hydrogen atoms with deuterium (B1214612) on the diethylaminoethyl moiety. scbt.com This isotopic substitution is the basis for investigating kinetic isotope effects (KIEs). The KIE refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. youtube.com Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step proceed more slowly than the corresponding C-H bond cleavage. nih.gov In pharmacology, this effect is most relevant to drug metabolism, which is often mediated by cytochrome P450 enzymes and frequently involves C-H bond oxidation. nih.gov The deuteration in Adiphenine-d4 is located at a site susceptible to N-dealkylation, a common metabolic transformation. Therefore, a significant KIE is anticipated for its metabolism, potentially leading to a slower rate of breakdown and a longer plasma half-life compared to the non-deuterated compound.

Conversely, the KIE on receptor binding is generally considered to be negligible. researchgate.net Receptor-ligand binding is a non-covalent interaction based on shape and electronic complementarity, which does not involve the breaking of covalent bonds like the C-D bond. Because deuterium substitution causes minimal changes to the size, shape, or stereochemistry of the molecule, the binding affinity of Adiphenine-d4 for nAChRs and mAChRs is expected to be virtually identical to that of unlabeled Adiphenine. wikipedia.org This property allows deuterated compounds to serve as effective internal standards in analytical and metabolic studies.

Pharmacokinetic and Metabolic Fate Studies Utilizing Deuteration

In Vitro Metabolic Stability Assessments with Deuterated Analogues

In vitro metabolic stability assays are fundamental in early drug discovery for predicting how a drug will be metabolized and cleared in the body. The use of deuterated analogues like Adiphenine-d4 Hydrochloride in these assays allows for a direct comparison against the non-deuterated parent compound, offering clear insights into potential metabolic enhancements.

Liver microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. Microsomal stability assays are high-throughput screens used to determine a compound's intrinsic clearance in the liver.

In a typical assay, both Adiphenine (B1664378) and this compound would be incubated with liver microsomes. The disappearance of the parent compound over time is measured to calculate key parameters like metabolic half-life (T½) and intrinsic clearance (CLint). Due to the kinetic isotope effect, the deuterated compound is expected to exhibit greater stability. musechem.comresearchgate.net The cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond at the same position, assuming this position is a site of metabolism. researchgate.net This would translate to a longer half-life and lower intrinsic clearance for this compound compared to Adiphenine, suggesting a reduced rate of hepatic metabolism.

Illustrative Research Findings: Microsomal Stability Assay The following interactive table illustrates the hypothetical, yet expected, outcome of a comparative microsomal stability assay between Adiphenine Hydrochloride and its deuterated analogue.

CompoundHalf-Life (T½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Adiphenine Hydrochloride2527.7Moderate
This compound4515.4High

Note: The data presented in this table is illustrative and intended to demonstrate the expected impact of deuteration on metabolic stability. It is based on established principles of the kinetic isotope effect.

While microsomes are excellent for studying Phase I metabolism, primary hepatocytes (liver cells) provide a more complete picture, as they contain both Phase I and Phase II metabolic enzymes, as well as active transport proteins. Incubating this compound with hepatocytes allows for a comprehensive assessment of its metabolic profile, including conjugation reactions (Phase II).

Elucidation of Biotransformation Pathways Through Deuterium (B1214612) Labeling

Deuterium labeling is an indispensable tool for identifying metabolic pathways and the structures of resulting metabolites. The known mass difference introduced by the deuterium atoms provides a clear signature in mass spectrometry analysis. musechem.com

Studies on the non-deuterated form of Adiphenine in rats have shown that it is extensively metabolized. The primary biotransformation pathway is the hydrolysis of the ester bond, which cleaves the molecule into two major metabolites: Diethylaminoethanol and Diphenylacetic acid. The Diphenylacetic acid can then undergo further Phase II conjugation to form glucuronide, glycine (B1666218), and glutamine conjugates. nih.gov

In this context, this compound serves as an ideal internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). musechem.com When analyzing biological samples, a known quantity of this compound is added. Because it is chemically identical to Adiphenine, it behaves the same way during sample extraction and chromatographic separation. However, in the mass spectrometer, it is easily distinguished from the non-deuterated Adiphenine and its metabolites due to its higher mass. This allows for precise quantification of the parent drug and its biotransformation products in complex biological matrices like plasma or urine. scispace.com

A "metabolic vulnerable site" or "soft spot" is a position on a molecule that is particularly susceptible to enzymatic metabolism. For Adiphenine, the ester linkage is a primary soft spot, susceptible to hydrolysis. nih.gov Another potential site for metabolism is oxidative attack on the phenyl rings or the N-ethyl groups by CYP450 enzymes.

The specific placement of deuterium atoms in this compound is on the β-Diethylaminoethyl-d4 portion of the molecule. Deuteration at these sites can protect them from oxidative metabolism, such as N-dealkylation. If N-dealkylation were a significant metabolic pathway, Adiphenine-d4 would show a marked decrease in the formation of corresponding metabolites. This strategic placement of deuterium helps to slow down the rate of metabolism at that specific site. researchgate.net This can lead to an increased half-life of the drug and potentially shift metabolism away from the formation of undesirable or reactive metabolites. musechem.com

Preclinical Investigations of Absorption and Distribution Dynamics

Isotopically labeled compounds are crucial for preclinical studies that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound can be used in these studies to trace the journey of the drug and its metabolites throughout a biological system.

Illustrative Research Findings: Tissue Distribution Study The following table provides a hypothetical example of data that could be generated from a preclinical tissue distribution study using this compound in a rat model, 2 hours post-administration.

TissueConcentration (ng/g or ng/mL)
Blood150
Plasma280
Liver950
Kidney720
Brain45
Lung610
Adipose1100

Note: This data is hypothetical and serves to illustrate the type of information obtained from a preclinical distribution study using a deuterated compound.

Research into Excretion Mechanisms Using Labeled Compounds

The use of isotopically labeled compounds is a cornerstone of pharmacokinetic research, providing a powerful tool to trace the path of a drug and its metabolites through a biological system and their eventual elimination. researchgate.net In the context of Adiphenine, the introduction of a stable isotope like deuterium to create this compound offers a sophisticated method for investigating its excretion mechanisms. While specific studies on the excretion of this compound are not extensively detailed in publicly available literature, the principles of using labeled compounds, combined with knowledge of Adiphenine's metabolic fate, provide a clear framework for such research.

Studies on the metabolism of radiolabeled Adiphenine in rats have identified the major routes of its biotransformation. nih.gov The primary metabolic pathway is the hydrolysis of the ester bond, which breaks the molecule into two main fragments: diphenylacetic acid and diethylaminoethanol. nih.gov Following this initial cleavage, diphenylacetic acid undergoes further conjugation to form diphenylacetic acid glucuronide, and to a lesser extent, glycine and glutamine conjugates. nih.gov These metabolites are then excreted from the body.

The use of this compound in excretion studies would allow for the precise tracking of the parent compound and its deuterated metabolites. This is because the deuterium label acts as a unique identifier that can be detected by analytical techniques such as mass spectrometry. This allows researchers to distinguish between the administered drug and any endogenously produced compounds, providing a clear picture of the drug's excretion pathway.

Furthermore, by observing how the deuterium label affects the formation of different metabolites, researchers can gain insights into the rate-limiting steps of Adiphenine's metabolism and excretion. For instance, if the deuteration is at a site targeted by metabolic enzymes, a decrease in the formation of the corresponding metabolite and its subsequent excretion might be observed. This phenomenon, known as "metabolic switching," can redirect the metabolism towards alternative pathways, altering the proportion of excreted metabolites. osti.govnih.gov

Table 1: Major Excretion Metabolites of Adiphenine Identified in Rat Studies

MetaboliteMetabolic Pathway
Diphenylacetic acidHydrolysis of the ester bond
DiethylaminoethanolHydrolysis of the ester bond
Diphenylacetic acid glucuronideConjugation of diphenylacetic acid
Glycine conjugate of diphenylacetic acidConjugation of diphenylacetic acid
Glutamine conjugate of diphenylacetic acidConjugation of diphenylacetic acid

This table is based on data from a study on the metabolism of radiolabeled adiphenine in rats. nih.gov

Preclinical Research Applications and Advanced Model Systems

Application in In Vitro Model Systems for Pharmacological Action

In vitro models are fundamental for elucidating the direct pharmacological effects of a compound on cells and tissues, independent of systemic physiological influences.

Cell-based assays are critical for characterizing the interaction of Adiphenine (B1664378) with its molecular targets, primarily cholinergic receptors. medchemexpress.com Researchers utilize genetically engineered cell lines that express specific subtypes of nicotinic (e.g., α3β4, α4β2) or muscarinic acetylcholine (B1216132) receptors to determine the compound's binding affinity and functional effects. caymanchem.commedchemexpress.com

Commonly employed assays include:

Calcium Flux Assays: These assays measure the change in intracellular calcium concentration following receptor activation. Adiphenine's antagonistic activity can be quantified by its ability to block the calcium influx induced by a known cholinergic agonist.

Reporter Gene Assays: In these systems, receptor activation triggers the expression of a reporter gene, such as luciferase. The potency of Adiphenine is determined by its capacity to inhibit this response in a dose-dependent manner.

Electrophysiological Assays: Techniques like patch-clamp are used on cells expressing receptor-ion channels (e.g., nicotinic receptors) to measure the flow of ions. Adiphenine's ability to block these currents provides direct evidence of its antagonist function at the single-cell level. medchemexpress.com

Studies have used such assays to determine the IC₅₀ values of Adiphenine for various nicotinic acetylcholine receptor (nAChR) subtypes, revealing it to be a non-competitive inhibitor. caymanchem.commedchemexpress.com

Isolated organ baths are classic pharmacological tools used to study the physiological response of tissues to drugs. Adiphenine's antispasmodic properties are frequently characterized using preparations of smooth muscle tissue, such as the guinea pig ileum. caymanchem.com In this model, cholinergic agonists like acetylcholine or carbachol (B1668302) are used to induce tissue contraction. The addition of Adiphenine to the organ bath inhibits these contractions in a concentration-dependent manner, allowing for the quantification of its anticholinergic and antispasmodic potency. caymanchem.com

Tissue PreparationReceptors StudiedTypical Response to Cholinergic AgonistsEffect of Adiphenine
Guinea Pig IleumMuscarinic M3, NicotinicContractionInhibition of Contraction
Rat Bladder Detrusor MuscleMuscarinic M2, M3ContractionRelaxation/Inhibition of Contraction
Frog Rectus AbdominisNicotinic (muscle-type)ContractionInhibition of Contraction

Utility in Animal Models for Mechanistic and Pathophysiological Studies

Animal models are essential for understanding how Adiphenine's molecular actions translate into systemic physiological effects and for exploring its potential in disease states.

The cholinergic system is deeply involved in cognitive processes, and its dysregulation is a feature of many neurological disorders. nih.govmdpi.com Adiphenine, as an inhibitor of nAChRs, has been used in animal models to probe the role of these receptors in CNS pathophysiology. nih.gov

A notable study investigated Adiphenine's effects in a mouse model of postoperative neurocognitive disorders (PND). nih.gov The research revealed that PND was associated with the upregulation of specific nAChR subunits and increased neuronal excitability in the hippocampus. nih.gov Administration of Adiphenine was shown to alleviate impulsive-like behaviors and reduce the heightened neuronal activity, suggesting that nAChR inhibition could be a viable strategy for mitigating certain PND symptoms. nih.gov

Finding in PND Mouse ModelEffect of Adiphenine AdministrationReference
Upregulation of Chrnb2 and Chrnb4 nAChR subunitsMechanism of action is nAChR inhibition nih.gov
Increased neuronal spikes and LFP power in hippocampusReduced spike firing and LFP power nih.gov
Impulsive-like behaviorsAlleviation of impulsive-like behaviors nih.gov

Given its antispasmodic and anticholinergic properties, Adiphenine is a relevant compound for investigation in animal models of gastrointestinal (GI) motility disorders. nih.govnih.gov Anticholinergic drugs are known to decrease GI motility and secretions. youtube.com In research settings, rodent models are often used to assess how a test compound affects intestinal transit. ijper.orgresearchgate.net

Common methods include the charcoal meal transit test, where animals are administered a charcoal meal and the distance it travels through the intestine over a set period is measured. meliordiscovery.com In such a model, an anticholinergic agent like Adiphenine would be expected to decrease the transit distance compared to a vehicle control, demonstrating its inhibitory effect on GI motility. nih.govnih.gov These models are crucial for studying potential treatments for conditions characterized by intestinal hypermotility, such as certain forms of irritable bowel syndrome (IBS) or diarrhea. nih.gov

Organophosphates are potent cholinesterase inhibitors that cause a toxic overstimulation of the cholinergic system, leading to a severe condition known as cholinergic crisis. Animal models are vital for studying the pathophysiology of organophosphate poisoning and for testing the efficacy of antidotes. Adiphenine has been shown to protect against organophosphate-induced lethality in mice. caymanchem.com

In these models, an anticholinergic agent like Adiphenine is used to counteract the excessive acetylcholine stimulation at muscarinic receptors. Researchers administer a sublethal or lethal dose of an organophosphate to rodents and then treat them with the test compound. The efficacy of Adiphenine is evaluated by measuring endpoints such as survival rates, reduction in seizure severity, and attenuation of cholinergic signs (e.g., salivation, lacrimation, tremors). These studies help to elucidate the critical role of blocking cholinergic receptors in mitigating the systemic toxicity of organophosphate exposure.

Strategic Integration of Deuteration in Preclinical Study Design for Enhanced Research Insights

The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has become a valuable tool in preclinical research to refine the understanding of a compound's pharmacokinetic and metabolic profile. In the case of Adiphenine-d4 Hydrochloride, the deuterated analogue of Adiphenine hydrochloride, its primary strategic application in preclinical study design is not to alter the parent compound's metabolic fate but to serve as a superior analytical tool, specifically as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.

The principal metabolic pathway for Adiphenine is the hydrolysis of its ester bond, which results in the formation of two major metabolites: diphenylacetic acid and diethylaminoethanol. nih.gov This metabolic cleavage occurs at a site remote from the typical positions of deuteration in this compound. Consequently, the introduction of deuterium atoms on the ethyl groups of the diethylaminoethyl moiety is not anticipated to significantly impact the rate of this primary metabolic reaction through the kinetic isotope effect.

Therefore, the strategic value of this compound in preclinical research lies in its ability to enhance the precision, accuracy, and robustness of analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), which is a cornerstone technique for quantifying drug concentrations in biological matrices. clearsynth.comlcms.cz

In preclinical pharmacokinetic studies, researchers aim to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The use of a SIL-IS like this compound is considered the gold standard for such quantitative studies. scispace.com This is because this compound is chemically identical to the analyte (Adiphenine) in terms of its physicochemical properties, such as solubility, extraction recovery, and chromatographic retention time. researchgate.net However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer due to the presence of deuterium atoms.

This near-identical behavior allows the SIL-IS to co-elute with the analyte, effectively compensating for variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects (ion suppression or enhancement). texilajournal.com The use of this compound as an internal standard can lead to more reliable and reproducible data, which is critical for making informed decisions in drug development.

The enhanced analytical accuracy afforded by this compound is pivotal in various preclinical models. For instance, in in vitro metabolic stability assays using liver microsomes or hepatocytes, precise quantification of the parent compound over time is essential to determine its intrinsic clearance. Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs, and accurate phenotyping of their involvement is a key regulatory requirement. nih.govsolvobiotech.com While Adiphenine's primary metabolism is hydrolysis, understanding any minor oxidative pathways mediated by CYPs would be sharpened by the use of a reliable internal standard.

The following data tables illustrate the impact of using a stable isotope-labeled internal standard like this compound compared to a structurally similar, but not isotopically labeled, internal standard in a hypothetical preclinical bioanalytical method validation.

Table 1: Comparison of Bioanalytical Method Precision

Quality Control Sample Concentration (ng/mL) Precision (%CV) with Structural Analog IS Precision (%CV) with this compound (SIL-IS)
Lower Limit of Quantification (LLOQ) 1 12.5 4.8
Low Quality Control (LQC) 3 9.8 3.5
Medium Quality Control (MQC) 50 8.5 2.1
High Quality Control (HQC) 150 7.9 1.9

%CV = Percent Coefficient of Variation; IS = Internal Standard

Table 2: Comparison of Bioanalytical Method Accuracy

Quality Control Sample Concentration (ng/mL) Accuracy (% Bias) with Structural Analog IS Accuracy (% Bias) with this compound (SIL-IS)
Lower Limit of Quantification (LLOQ) 1 -14.2 -3.5
Low Quality Control (LQC) 3 -11.5 -2.1
Medium Quality Control (MQC) 50 -9.3 1.5
High Quality Control (HQC) 150 -8.1 2.3

% Bias = Percent difference from the nominal concentration

Structure Activity Relationship Sar and Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For Adiphenine (B1664378) and its analogs, QSAR models can predict pharmacological activity, such as receptor affinity or antagonist potency, based on physicochemical properties and structural features, known as molecular descriptors.

The development of a QSAR model for Adiphenine-d4 Hydrochloride and its derivatives would involve compiling a dataset of structurally related compounds with their corresponding measured biological activities. Molecular descriptors for each compound—such as hydrophobicity (logP), electronic properties (e.g., Mulliken charges), and steric parameters (e.g., molecular volume)—are calculated. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then employed to generate a predictive model. nih.govyoutube.com

These models are crucial for screening virtual libraries of novel Adiphenine analogs, prioritizing the synthesis of compounds with the highest predicted activity, and minimizing the need for extensive experimental testing. The reliability of global QSAR models often depends on the diversity of the chemical structures and the consistency of the biological data used for training. nih.gov

Table 1: Hypothetical QSAR Data for Adiphenine Analogs This table illustrates the type of data used in a QSAR study. The values are for demonstrative purposes.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.govresearchgate.net Adiphenine is known to be an antagonist of both muscarinic and nicotinic acetylcholine (B1216132) receptors (nAChRs). caymanchem.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking studies would be performed using crystal structures of acetylcholine receptors. The simulation would place the Adiphenine-d4 molecule into the receptor's binding site, and a scoring function would estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. chimia.chyoutube.com For instance, the diethylamino group of Adiphenine likely forms ionic interactions with acidic residues in the receptor pocket, while the two phenyl rings engage in hydrophobic interactions.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govrsc.org Starting from a docked pose, an MD simulation can assess the stability of the interaction and reveal conformational changes in both the ligand and the receptor upon binding. nih.gov This information is vital for understanding the mechanism of antagonism and the structural basis for ligand specificity. genextgenomics.com

Table 2: Key Ligand-Receptor Interactions for Adiphenine (Hypothetical) This table presents plausible interactions based on the known pharmacology of anticholinergic agents.

Rational Design of Novel Adiphenine Analogs Based on SAR Principles

The insights gained from SAR, QSAR, and molecular modeling studies form the basis for the rational design of novel Adiphenine analogs with potentially improved properties, such as enhanced affinity, selectivity, or metabolic stability. rsc.orgmdpi.com The goal of rational design is to make specific, targeted modifications to a lead compound's structure to optimize its interaction with its biological target.

Based on the structure of Adiphenine, several modifications could be proposed:

Modification of the Phenyl Rings: Introducing substituents (e.g., halogens, hydroxyl groups) on the phenyl rings could modulate electronic properties and create additional interactions within the receptor pocket, potentially increasing affinity or selectivity. nih.gov

Alteration of the Ester Linkage: Replacing the ester group with a more stable isostere, such as an amide or an ether, could improve the compound's metabolic stability against hydrolysis by esterase enzymes.

Variation of the Amino Group: Modifying the diethylamino group to other dialkylamino groups or incorporating it into a cyclic structure (e.g., a piperidine (B6355638) ring) could alter the compound's basicity and steric profile, fine-tuning its interaction with the receptor and affecting its pharmacokinetic properties. nih.gov

Each newly designed analog would be evaluated virtually using the established QSAR models and docking simulations before being selected for chemical synthesis and biological testing, creating an efficient cycle of design, prediction, and validation. nih.govrsc.org

Comparative Research on Isotopic Effects on Structure-Activity Relationships

The substitution of hydrogen with its stable, heavier isotope deuterium (B1214612) (D) is a subtle structural modification that can have significant effects on a molecule's properties, a principle utilized in this compound. nih.gov This modification does not typically alter the fundamental structure-activity relationship in terms of receptor binding, as deuterium and hydrogen form bonds of similar length and have the same electronic properties. researchgate.net Therefore, Adiphenine-d4 is expected to have a similar binding affinity and intrinsic activity at its target receptors compared to its non-deuterated counterpart.

The primary impact of deuteration lies in the Deuterium Kinetic Isotope Effect (DKIE) . nih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. nih.gov This effect is most pronounced when the C-H bond cleavage is the rate-determining step in a metabolic reaction, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

For this compound, the four deuterium atoms are placed on the ethyl groups of the diethylamino moiety. A common metabolic pathway for tertiary amines like Adiphenine is N-dealkylation. By strengthening the C-H bonds at a potential site of metabolism, deuteration can slow down the rate of metabolic clearance. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, without altering the drug's direct interaction with its receptor. researchgate.net

Table 3: Comparative Properties of Adiphenine and Adiphenine-d4 This table highlights the expected primary differences based on the principles of the deuterium kinetic isotope effect.

Adiphenine D4 Hydrochloride As a Cornerstone Research Standard and Mechanistic Probe

Designation as an Internal Standard in High-Precision Bioanalytical Assays

The quantification of drugs and their metabolites in complex biological matrices like blood or plasma is a fundamental requirement in pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high sensitivity and selectivity. biopharmaservices.comnih.gov The accuracy of LC-MS/MS analysis heavily relies on the use of an appropriate internal standard (IS), a compound of known quantity added to samples to correct for variability during the analytical process. biopharmaservices.comwuxiapptec.com

Adiphenine-d4 Hydrochloride is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Adiphenine (B1664378). acanthusresearch.comresearchgate.net SIL-IS are considered the gold standard in bioanalysis because their physical and chemical properties are nearly identical to the analyte of interest. wuxiapptec.comacanthusresearch.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. chromforum.org

Key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification. texilajournal.com Because a SIL-IS like this compound co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for reliable correction and improving analytical accuracy. chromforum.orgtexilajournal.com

Compensation for Procedural Variability: A SIL-IS compensates for potential analyte loss during sample extraction and inconsistencies in injection volume. biopharmaservices.com

Enhanced Precision and Accuracy: The use of deuterated standards has been shown to significantly reduce measurement errors and improve the reproducibility and accuracy of bioanalytical methods. texilajournal.comlcms.cz

The peak area of the SIL-IS can also be used as a quality control measure to assess the integrity of the analysis and flag samples that may have been compromised by issues like hemolysis. nih.gov

PropertyRationale for this compound as an Ideal ISSource(s)
Chemical Similarity Near-identical chemical and physical properties to Adiphenine ensure it behaves similarly throughout the analytical process. wuxiapptec.comacanthusresearch.com
Co-elution Elutes at the same retention time as Adiphenine in chromatography, ensuring both are subjected to the same matrix effects at the same time. chromforum.orgtexilajournal.com
Mass Difference The deuterium (B1214612) labels provide a sufficient mass difference (typically ≥4 Da) to be distinguished from the unlabeled analyte by the mass spectrometer, preventing signal overlap. wuxiapptec.com
Label Stability Deuterium atoms are placed on non-exchangeable positions in the molecule, preventing their replacement by protons from the solvent or matrix. acanthusresearch.com

Application in Method Development and Validation for Pharmaceutical Impurity Profiling and Stability Studies

The development and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound serves as an essential reference standard in these processes for its parent compound, Adiphenine. synzeal.com

During pharmaceutical development, regulatory agencies require rigorous impurity profiling and stability studies. Impurity standards are used to identify and quantify any unwanted chemicals that may be present in the active pharmaceutical ingredient (API) or final drug product. synzeal.com Stability studies are conducted to understand how the drug product changes over time under various environmental conditions, such as temperature and humidity.

This compound is used in this context to:

Validate Analytical Methods: It helps confirm that the analytical method used for quantifying Adiphenine and its potential degradation products is accurate, precise, and reliable. synzeal.com

Track Analyte Recovery: By adding a known amount of the labeled standard, analysts can accurately measure the recovery of the parent drug during sample workup in stability and impurity tests.

Identify and Quantify Impurities: As a stable, non-reactive standard, it provides a consistent reference point for the chromatographic separation and quantification of Adiphenine from its process-related impurities and degradation products.

The use of a stable isotope-labeled standard like this compound is crucial for developing robust analytical methods that meet stringent regulatory compliance for quality control and stability testing. synzeal.com

Facilitating Research in Drug Metabolism and Pharmacokinetics (DMPK) through Isotopic Tracing

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is central to drug discovery and development. pharmaron.com This field of study is known as Drug Metabolism and Pharmacokinetics (DMPK). symeres.com Stable isotope labeling, particularly with deuterium, is a powerful technique for these investigations. symeres.comassumption.edu

This compound is used as an isotopic tracer to study the DMPK properties of Adiphenine. When administered to a biological system, the deuterium-labeled compound can be easily distinguished from its non-labeled counterparts and endogenous molecules by mass spectrometry. This allows researchers to precisely track the fate of the drug as it moves through and is processed by the body. assumption.edu

A key aspect of using deuterated compounds in DMPK is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.com Since many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at a site of metabolism can slow down the reaction rate. nih.govnih.gov This can lead to:

Increased Metabolic Stability: The drug is broken down more slowly, increasing its biological half-life. juniperpublishers.comnih.gov

Altered Metabolite Profile: The slower metabolism at the deuterated site may lead to a change in the ratio of different metabolites formed. juniperpublishers.com

Enhanced Bioavailability: By reducing first-pass metabolism, more of the active drug may reach systemic circulation. nih.gov

Researchers utilize this compound in various DMPK studies, including in vitro assays with liver microsomes from different species to investigate interspecies differences in metabolism. nih.gov

DMPK Study TypeRole of this compoundSource(s)
Metabolic Stability Used to determine the rate of metabolic breakdown, often in liver microsomes, and to see if deuteration (KIE) improves stability. juniperpublishers.comnih.gov
Metabolite Identification Helps distinguish the parent drug from its metabolites in complex biological samples, aiding in the elucidation of metabolic pathways. symeres.com
Pharmacokinetic (PK) Studies Allows for precise measurement of drug concentration over time in plasma or other tissues to determine key PK parameters like half-life and clearance. acanthusresearch.comsymeres.com
Bioavailability Studies Used to determine the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov

Exploration as a Specific Probe for Receptor Occupancy and Ligand-Binding Studies

Adiphenine is known to be a non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are its primary molecular targets. medchemexpress.com Understanding how a drug binds to its receptor is crucial for elucidating its mechanism of action. Deuterated compounds like this compound can be used as sophisticated probes in receptor occupancy and ligand-binding studies. nih.gov

One advanced technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) . This method measures the rate at which hydrogen atoms on the protein backbone are exchanged for deuterium when the protein is in a deuterated solvent. drughunter.com When a ligand like this compound binds to its receptor, it can shield the binding site from the solvent or induce conformational changes, altering the rate of deuterium exchange. drughunter.comnih.gov By comparing the HDX rates of the receptor with and without the ligand, researchers can map the ligand binding site with high precision. drughunter.com

Furthermore, studies have shown that the simple act of replacing hydrogen with deuterium in a ligand can sometimes alter its binding affinity for the receptor. plos.org This phenomenon, known as the Ubbelohde effect, arises from changes in the strength of hydrogen bonds upon deuteration. One study demonstrated that deuteration significantly increased the binding affinity of histamine (B1213489) for its receptor. plos.org Exploring such effects with this compound could provide deeper insights into the quantum nature of its interaction with nAChRs.

Receptor Occupancy (RO) assays, often conducted using flow cytometry, are vital during clinical trials to measure the extent of target engagement by a drug. nih.govnih.gov While not a direct probe itself in these assays, the development of such assays relies on a well-characterized understanding of the drug-receptor interaction, to which studies with labeled compounds like this compound contribute foundational knowledge.

nAChR SubtypeIC₅₀ of Adiphenine (µM)Source(s)
α1 1.9 medchemexpress.com
α3β4 1.8 medchemexpress.com
α4β2 3.7 medchemexpress.com
α4β4 6.3 medchemexpress.com

Future Directions and Emerging Research Paradigms

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

A systems-level perspective is crucial to fully comprehend the broad physiological impact of Adiphenine (B1664378) beyond its known receptor targets. Advanced omics technologies offer the tools to achieve this comprehensive view.

Metabolomics: This field, which studies the global profile of small molecule metabolites, can provide a real-time snapshot of the physiological state of a biological system in response to Adiphenine. arome-science.comavensonline.org By applying untargeted metabolomics to biofluids (e.g., plasma, urine) from preclinical models treated with Adiphenine, researchers can identify novel metabolites of the drug and map the metabolic pathways it perturbs. mdpi.com This approach could reveal unforeseen effects on energy metabolism, lipid signaling, or amino acid pathways, offering clues to both its therapeutic efficacy and potential off-target effects. Adiphenine-d4 Hydrochloride would be critical in these studies to accurately quantify the parent drug and distinguish it from its metabolic products.

Proteomics: As Adiphenine interacts with nAChRs, proteomics can be employed to uncover the full scope of this interaction and its downstream consequences. nih.govnih.gov For instance, affinity purification-mass spectrometry using Adiphenine as a molecular probe could identify the protein interaction network surrounding nAChRs in different tissues. This could reveal novel accessory proteins or signaling complexes that modulate the drug's effects. nih.gov Quantitative proteomic studies on cells or tissues treated with Adiphenine could also identify changes in protein expression that are downstream of receptor blockade, providing a deeper understanding of its mechanism of action. plos.org For example, such studies might reveal alterations in cytoskeletal proteins or signaling molecules involved in cellular processes affected by Adiphenine.

TechnologyApplication to Adiphenine ResearchPotential Insights
Metabolomics (LC-MS/MS) Analysis of biofluids from Adiphenine-treated animal models.Identification of novel metabolic pathways affected by Adiphenine; Discovery of biomarkers for drug efficacy.
Proteomics (Affinity Purification-MS) Identification of the Adiphenine-nAChR interactome in neuronal and smooth muscle cells.Uncovering novel protein-protein interactions that modulate Adiphenine's activity.
Transcriptomics (RNA-Seq) Gene expression profiling of tissues (e.g., gut, bladder) exposed to Adiphenine.Understanding the genetic regulatory networks influenced by long-term Adiphenine exposure.

Exploration in Complex In Vitro Human-Relevant Systems (e.g., Organ-on-a-Chip, Spheroids)

To bridge the gap between traditional cell cultures and in vivo studies, complex in vitro models that better recapitulate human physiology are essential. umbc.edumoleculardevices.com

Organ-on-a-Chip: These microfluidic devices, which contain living human cells in a 3D microenvironment that mimics the architecture and function of human organs, offer a powerful platform for studying Adiphenine. mdpi.comdartmouth.edu For example, a "gut-on-a-chip" could be used to model the antispasmodic effects of Adiphenine on intestinal smooth muscle contractions with high fidelity. Similarly, a "bladder-on-a-chip" could be employed to study its effects on urinary retention. These models allow for precise control of the cellular microenvironment and real-time monitoring of tissue-level responses to the drug.

Spheroids: Three-dimensional cell aggregates, or spheroids, can model the complex cell-cell interactions that occur in tissues. Neuronal spheroids could be used to investigate the anticonvulsant properties of Adiphenine in a more physiologically relevant context than 2D cell cultures. The effects of the drug on neuronal firing and network activity could be assessed within these 3D structures.

Model SystemResearch Question for AdiphenineMeasured Parameters
Gut-on-a-Chip How does Adiphenine affect acetylcholine-induced contractions in human intestinal smooth muscle?Peristaltic motion, intracellular calcium signaling, barrier integrity.
Neuronal Spheroids Can Adiphenine prevent seizure-like activity in a 3D model of the human cortex?Neuronal firing rates, network synchronicity, cell viability.
Bladder Urothelial Spheroids What is the impact of Adiphenine on bladder cell signaling and contractility?Calcium flux, release of signaling molecules (e.g., ATP), contractile force.

Leveraging Artificial Intelligence (AI) and Machine Learning in Drug Discovery Research

Drug Repurposing: ML algorithms can analyze large biomedical databases, including gene expression data, clinical records, and scientific literature, to identify new potential therapeutic uses for existing drugs. nih.goveurekalert.orgnih.govlabroots.com By applying such algorithms to Adiphenine, it may be possible to predict its efficacy for conditions beyond its current applications, based on its known pharmacological profile and newly discovered biological effects from omics studies.

Predictive Toxicology: AI can be used to develop models that predict the potential side effects of drugs. medscape.comelifeclinics.comhealtheuropa.com By training an ML model on the chemical structure of Adiphenine and data from a wide range of anticholinergic compounds, it may be possible to better predict its potential for adverse effects, such as cognitive impairment, especially in vulnerable populations.

De Novo Drug Design: The structural information of Adiphenine and its interaction with nAChRs can be used as a starting point for generative AI models to design novel molecules with improved potency, selectivity, or pharmacokinetic properties. These models can explore vast chemical spaces to propose new compounds that could then be synthesized and tested.

Identification and Validation of Novel Pharmacological Targets and Undiscovered Mechanisms

The integration of the aforementioned technologies creates a powerful discovery engine for identifying novel pharmacological targets and uncovering hidden mechanisms of action for Adiphenine. A multi-pronged approach would be most effective:

Hypothesis Generation: Omics data, particularly proteomics, may reveal that Adiphenine interacts with previously unknown proteins or significantly alters unexpected signaling pathways.

Hypothesis Testing in Human-Relevant Models: These new hypotheses can be tested in organ-on-a-chip or spheroid models. For example, if proteomics suggests Adiphenine affects a particular kinase, the functional consequences of this interaction can be studied in a relevant tissue model.

Data Integration and Modeling: AI and ML can be used to integrate the data from omics, in vitro models, and existing literature to build a more complete picture of Adiphenine's mechanism of action. This could reveal that its therapeutic effects are not solely due to nAChR blockade but may involve a network of interactions.

This iterative process of discovery, testing, and modeling will be instrumental in moving beyond the current understanding of Adiphenine and potentially unlocking its full therapeutic potential. The use of this compound will remain a cornerstone of the analytical methods required to support this advanced research, ensuring the accuracy and reliability of the data generated.

Q & A

Q. What is the mechanism of action of Adiphenine-d4 hydrochloride in inhibiting nicotinic acetylcholine receptors (nAChRs), and how should researchers validate its deuterium labeling in experimental settings?

this compound acts as a non-competitive inhibitor of nAChRs, binding to allosteric sites to block ion channel activation. Its IC50 values vary across receptor subtypes: 1.9 µM (α1), 1.8 µM (α3β4), 3.7 µM (α4β2), and 6.3 µM (α4β4) . To validate deuterium labeling, researchers should use mass spectrometry (MS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. Analytical standards (e.g., certificates of analysis) should confirm >98% purity and deuterium incorporation ratios .

Q. What methodological considerations are critical for ensuring the stability and solubility of this compound in in vitro assays?

Stability: Store lyophilized powder at -20°C in airtight containers to prevent deuterium loss or hydrolysis. For aqueous solutions, prepare fresh stock in PBS (pH 7.4) and avoid freeze-thaw cycles, as repeated cycles may degrade the compound . Solubility: Pre-dissolve in DMSO (≤1% final concentration) for cell-based assays, and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Q. What safety protocols are recommended for handling this compound in laboratory settings, and how should researchers mitigate potential exposure risks?

Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential neurotoxic effects. Store separately from oxidizing agents, and dispose of waste via hazardous chemical protocols. Emergency procedures should include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for respiratory exposure .

Advanced Research Questions

Q. How can researchers address potential isotopic effects of deuterium labeling in this compound when interpreting pharmacokinetic or receptor-binding data compared to the non-deuterated form?

Deuterium labeling may alter metabolic stability (e.g., via the kinetic isotope effect) or binding kinetics. To isolate isotopic effects:

  • Compare metabolic half-lives of Adiphenine-d4 and non-deuterated Adiphenine using liver microsomes or hepatocytes.
  • Conduct parallel saturation binding assays (e.g., radioligand displacement) to measure differences in KD values between labeled and unlabeled forms.
  • Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium-induced conformational changes in the ligand-receptor complex .

Q. What experimental strategies are recommended to resolve contradictions in IC50 values observed across different nAChR subtypes (e.g., α1 vs. α4β2) when using this compound?

Discrepancies in IC50 values may arise from subtype-specific allosteric binding pockets or assay conditions. To resolve these:

  • Standardize assay parameters (e.g., temperature, buffer composition) across subtypes.
  • Use chimeric receptors to identify structural determinants of inhibition (e.g., extracellular vs. transmembrane domains).
  • Validate functional inhibition via patch-clamp electrophysiology to correlate IC50 with ion flux measurements .

Q. What are the key considerations for integrating this compound into competitive binding assays with other nAChR inhibitors, and how should researchers optimize assay conditions to ensure specificity?

  • Pre-incubate receptors with Adiphenine-d4 to confirm non-competitive inhibition (lack of displacement by competitive ligands like α-bungarotoxin).
  • Use orthogonal detection methods (e.g., fluorescence polarization for competitive ligands vs. electrophysiology for Adiphenine-d4).
  • Control for off-target effects by testing against unrelated receptors (e.g., GABAA or glutamate receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.